molecular formula C16H14O4 B1324421 Methyl 3-[(4-formylphenoxy)methyl]benzoate CAS No. 225942-73-4

Methyl 3-[(4-formylphenoxy)methyl]benzoate

Cat. No. B1324421
M. Wt: 270.28 g/mol
InChI Key: TUVRKWCXTIAMID-UHFFFAOYSA-N
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Description

“Methyl 3-[(4-formylphenoxy)methyl]benzoate” is a chemical compound with the CAS Number: 225942-73-4 . It has a molecular weight of 270.28 .


Molecular Structure Analysis

The molecular formula of “Methyl 3-[(4-formylphenoxy)methyl]benzoate” is C16H14O4 . The InChI code for this compound is 1S/C16H14O4/c1-19-16(18)14-4-2-3-13(9-14)11-20-15-7-5-12(10-17)6-8-15/h2-10H,11H2,1H3 .


Physical And Chemical Properties Analysis

“Methyl 3-[(4-formylphenoxy)methyl]benzoate” has a molecular weight of 270.28 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Methyl 3-[(4-formylphenoxy)methyl]benzoate is an important intermediate in the total synthesis of bisbibenzyls, a series of natural products with diverse biological activities. Its synthesis involves a condensation reaction from methyl 4-bromobenzoate and iso-vanilline, with optimal conditions using cupric oxide as a catalyst (Lou Hong-xiang, 2012).

Applications in Sensing Technologies

  • Methyl 3-[(4-formylphenoxy)methyl]benzoate derivatives have been utilized in the development of novel anion sensors. These sensors exhibit unique spectroscopic and colorimetric properties, particularly for fluoride sensing, as demonstrated by two molecules with phenolic hydroxyl and 1,3,4-oxadiazole units (Jiantao Ma et al., 2013).

Material Science and Polymer Research

  • In material science, methyl 3-[(4-formylphenoxy)methyl]benzoate derivatives have been shown to influence the mesophase behavior of certain compounds. Research on lateral methyl substitution on aryl 4-alkoxyphenylazo benzoates, which are structurally related, has provided insights into the effects of molecular modifications on mesophase stability and properties (M. Naoum et al., 2015).

Bioactive Compound Synthesis

  • There is evidence of methyl 3-[(4-formylphenoxy)methyl]benzoate derivatives being used in the synthesis of bioactive compounds. For instance, certain derivatives have shown inhibitory activity against enzymes like chymotrypsin and demonstrated antibacterial properties (Atta-ur-rahman et al., 1997).

Pharmaceutical and Medicinal Chemistry

  • In pharmaceutical chemistry, methyl 3-[(4-formylphenoxy)methyl]benzoate is recognized as a bioactive precursor in the synthesis of compounds with various pharmacological activities, such as anticancer and antiviralproperties. Its versatility as a synthetic substrate allows for the preparation of diverse medical products, highlighting its importance in the search for new bioactive molecules (S. Farooq & Z. Ngaini, 2019).

properties

IUPAC Name

methyl 3-[(4-formylphenoxy)methyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-19-16(18)14-4-2-3-13(9-14)11-20-15-7-5-12(10-17)6-8-15/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUVRKWCXTIAMID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)COC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40633619
Record name Methyl 3-[(4-formylphenoxy)methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40633619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-[(4-formylphenoxy)methyl]benzoate

CAS RN

225942-73-4
Record name Methyl 3-[(4-formylphenoxy)methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40633619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
T Getter, R Margalit, S Kahremany, L Levy, E Blum… - Bioorganic …, 2019 - Elsevier
Leukocyte transendothelial migration is one of the most important step in launching an inflammatory immune response and chronic inflammation can lead to devastating diseases. …
Number of citations: 20 www.sciencedirect.com
R Jia, J Zhang, J Zhang, C Bertagnin, A Bonomini… - Molecules, 2022 - mdpi.com
To address drug resistance to influenza virus neuraminidase inhibitors (NAIs), a series of novel boron-containing N-substituted oseltamivir derivatives were designed and synthesized to …
Number of citations: 6 www.mdpi.com

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